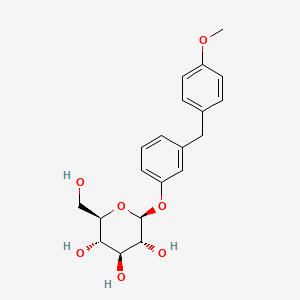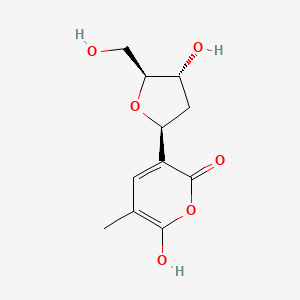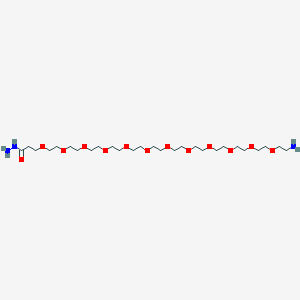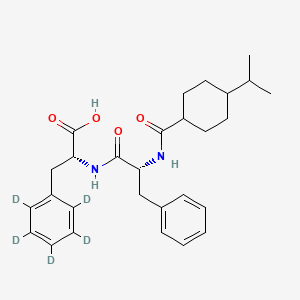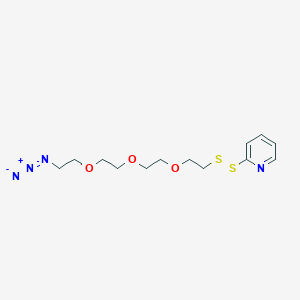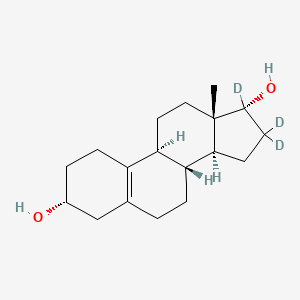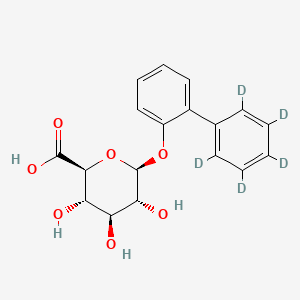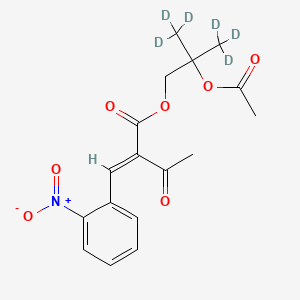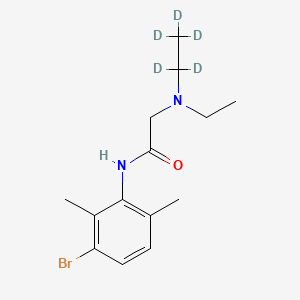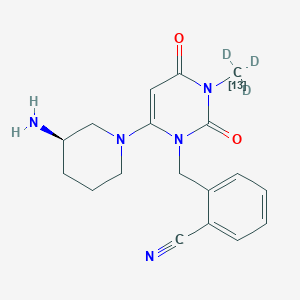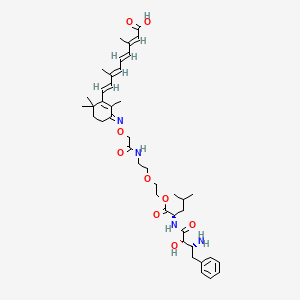
6-Sulfatoxy Melatonin-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Sulfatoxy Melatonin-d4 is a deuterium-labeled derivative of 6-Sulfatoxy Melatonin, which is a metabolite of melatonin. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of melatonin and its metabolites in biological samples .
Métodos De Preparación
The synthesis of 6-Sulfatoxy Melatonin-d4 involves the incorporation of deuterium atoms into the melatonin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms into the desired positions on the melatonin molecule .
Análisis De Reacciones Químicas
6-Sulfatoxy Melatonin-d4 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can result in the formation of sulfoxides or sulfones, while reduction can lead to the formation of deuterated melatonin derivatives .
Aplicaciones Científicas De Investigación
6-Sulfatoxy Melatonin-d4 is widely used in scientific research for the quantification of melatonin and its metabolites in biological samples. This compound serves as a stable isotope-labeled internal standard, allowing for accurate and precise measurements of melatonin levels in various biological matrices, including urine, plasma, and saliva .
In addition to its use in analytical chemistry, this compound is also used in studies investigating the role of melatonin in regulating circadian rhythms, sleep patterns, and other physiological processes. It has applications in the fields of neurobiology, endocrinology, and pharmacology, where it is used to study the effects of melatonin on various biological systems .
Mecanismo De Acción
The mechanism of action of 6-Sulfatoxy Melatonin-d4 is similar to that of melatonin, as it is a metabolite of melatonin. Melatonin exerts its effects by binding to melatonin receptors in the brain and other tissues, regulating circadian rhythms and sleep-wake cycles . The deuterium-labeled version of 6-Sulfatoxy Melatonin allows researchers to track and quantify melatonin metabolism and its effects in the body .
Comparación Con Compuestos Similares
6-Sulfatoxy Melatonin-d4 is unique in that it is a deuterium-labeled derivative of 6-Sulfatoxy Melatonin, providing a stable isotope-labeled internal standard for analytical studies. Similar compounds include other deuterium-labeled melatonin metabolites, such as 6-Hydroxymelatonin-d4 and 6-Sulfatoxymelatonin-d4 sodium salt .
These similar compounds also serve as internal standards for the quantification of melatonin and its metabolites, but this compound is particularly useful for studies focusing on the sulfatoxy metabolite of melatonin .
Propiedades
Fórmula molecular |
C13H16N2O6S |
|---|---|
Peso molecular |
332.37 g/mol |
Nombre IUPAC |
[3-(2-acetamido-1,1,2,2-tetradeuterioethyl)-5-methoxy-1H-indol-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C13H16N2O6S/c1-8(16)14-4-3-9-7-15-11-6-13(21-22(17,18)19)12(20-2)5-10(9)11/h5-7,15H,3-4H2,1-2H3,(H,14,16)(H,17,18,19)/i3D2,4D2 |
Clave InChI |
QQEILXDLZRLTME-KHORGVISSA-N |
SMILES isomérico |
[2H]C([2H])(C1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)O)C([2H])([2H])NC(=O)C |
SMILES canónico |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



